molecular formula C8H10N4S2 B12896034 Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate

Cat. No.: B12896034
M. Wt: 226.3 g/mol
InChI Key: KUZPSBJZMWYGRX-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound features a hydrazinecarbodithioate moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:

  • Chemical Formula: C9H11N3S2
  • Molecular Weight: 229.33 g/mol

The compound's structure includes a pyrimidine ring, which is often associated with various pharmacological activities, including antitumor effects.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of hydrazinecarbodithioates exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)15.4
Methyl 2-(1-(pyridin-4-yl)ethylidene)hydrazinecarboxylateMCF-7 (Breast Cancer)20.3
Thiadiazole DerivativeHeLa (Cervical Cancer)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the tested cell line.

The mechanism by which this compound exerts its antitumor effects may involve:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, disrupting their proliferation.
  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in tumor growth and metastasis.

Further studies are necessary to elucidate the precise pathways involved.

Case Studies and Research Findings

A significant case study involved the synthesis and evaluation of various hydrazine derivatives, including this compound. In vitro tests demonstrated promising results against several cancer cell lines, suggesting that modifications to the hydrazine structure could enhance biological activity.

Key Findings:

  • The compound showed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.
  • Structural modifications influenced the potency and selectivity of the compounds, indicating that further optimization could lead to more effective anticancer agents.

Properties

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

methyl N-[(E)-1-pyrimidin-2-ylethylideneamino]carbamodithioate

InChI

InChI=1S/C8H10N4S2/c1-6(11-12-8(13)14-2)7-9-4-3-5-10-7/h3-5H,1-2H3,(H,12,13)/b11-6+

InChI Key

KUZPSBJZMWYGRX-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)SC)/C1=NC=CC=N1

Canonical SMILES

CC(=NNC(=S)SC)C1=NC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.